molecular formula C24H28N4 B12787884 N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine CAS No. 28858-08-4

N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine

Cat. No.: B12787884
CAS No.: 28858-08-4
M. Wt: 372.5 g/mol
InChI Key: JMYXGRPOCSHCQW-UHFFFAOYSA-N
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Description

N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine is a complex organic compound with a unique structure that combines elements of indeno-pyrimidine and propanediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine typically involves multi-step organic reactions. One common method includes the Fischer indolisation followed by N-alkylation. This process is efficient and can be completed in under 30 minutes using microwave irradiation . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, SN2 reactions may require polar aprotic solvents like dimethyl sulfoxide (DMSO) to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(Naphthalen-1-yl) phenazine-1-carboxamide
  • Isoindolines-1,3-diones
  • Various indole derivatives

Uniqueness

N(1),N(1)-Diethyl-N(3)-(5-phenyl-5H-indeno(1,2-d)pyrimidin-4-yl)-1,3-propanediamine stands out due to its unique structural combination of indeno-pyrimidine and propanediamine, which imparts distinct chemical and biological properties .

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

CAS No.

28858-08-4

Molecular Formula

C24H28N4

Molecular Weight

372.5 g/mol

IUPAC Name

N',N'-diethyl-N-(5-phenyl-5H-indeno[1,2-d]pyrimidin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C24H28N4/c1-3-28(4-2)16-10-15-25-24-22-21(18-11-6-5-7-12-18)19-13-8-9-14-20(19)23(22)26-17-27-24/h5-9,11-14,17,21H,3-4,10,15-16H2,1-2H3,(H,25,26,27)

InChI Key

JMYXGRPOCSHCQW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC=NC2=C1C(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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